carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate
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Overview
Description
Carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate is a complex organic compound that features a furan ring, a sulfur atom, and a carbamimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate typically involves the reaction of furan derivatives with sulfur-containing compounds. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. The reactions are carried out in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production of this compound may involve the use of bioproducts derived from biomass, such as furfural. Furfural can be transformed through selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation processes to produce various derivatives, including this compound .
Chemical Reactions Analysis
Types of Reactions
Carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate undergoes several types of chemical reactions, including:
Oxidation: Catalytic oxidation of carbohydrates into organic acids and furan chemicals.
Reduction: Reduction reactions involving the furan ring and sulfur atom.
Substitution: Substitution reactions where the furan ring can be modified with various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. For example, the oxidation of furan derivatives often requires acidic sites and metal catalysts .
Major Products Formed
The major products formed from these reactions include various furan derivatives, such as 5-hydroxymethyl-2-furancarboxylic acid and 2,5-furandicarboxylic acid .
Scientific Research Applications
Carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including microbial infections.
Industry: Utilized in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate involves its interaction with microbial cell membranes, leading to disruption of cellular processes. The furan ring and sulfur atom play crucial roles in its biological activity, targeting specific molecular pathways involved in microbial growth and survival .
Comparison with Similar Compounds
Similar Compounds
Furan Carboxamides: Includes compounds like carboxine, oxicarboxine, and boscalid, which are used as fungicides.
Furfural Derivatives: Such as 5-hydroxymethylfurfural and furfurylamine, which have various industrial applications.
Uniqueness
Carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate is unique due to its combination of a furan ring, sulfur atom, and carbamimidoyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
85293-44-3 |
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Molecular Formula |
C16H28N6O6S3 |
Molecular Weight |
496.6 g/mol |
IUPAC Name |
carbamimidoyl-[2-(furan-2-ylmethylsulfanyl)ethyl]azanium;sulfate |
InChI |
InChI=1S/2C8H13N3OS.H2O4S/c2*9-8(10)11-3-5-13-6-7-2-1-4-12-7;1-5(2,3)4/h2*1-2,4H,3,5-6H2,(H4,9,10,11);(H2,1,2,3,4) |
InChI Key |
HTLHWSLHGPNYHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CSCC[NH2+]C(=N)N.C1=COC(=C1)CSCC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
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